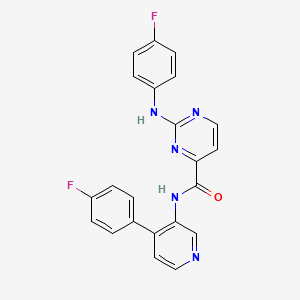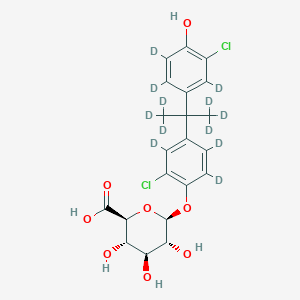
2,2'-Dichloro bisphenol a mono-D-glucuronide-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves the deuteration of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This process typically includes the introduction of deuterium atoms into the parent compound through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of specialized equipment and controlled environments to ensure the purity and stability of the final product .
Chemical Reactions Analysis
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of bisphenol compounds.
Biology: Employed in research to understand the biological effects and metabolism of bisphenol derivatives.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bisphenol compounds.
Industry: Applied in the development of new materials and chemicals that incorporate bisphenol derivatives.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps researchers understand the molecular targets and pathways involved in the metabolism of bisphenol compounds .
Comparison with Similar Compounds
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2,2’-Dichloro bisphenol a mono-D-glucuronide: The non-deuterated version of the compound.
Bisphenol A: A widely studied bisphenol compound with various industrial and research applications.
Bisphenol S: Another bisphenol derivative used in research and industry.
The deuterium labeling in 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H22Cl2O8 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22Cl2O8/c1-21(2,9-3-5-13(24)11(22)7-9)10-4-6-14(12(23)8-10)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h3-8,15-18,20,24-27H,1-2H3,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D |
InChI Key |
XKQOXHHNPIOVMM-ODRNHMGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
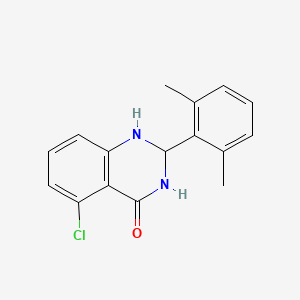
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
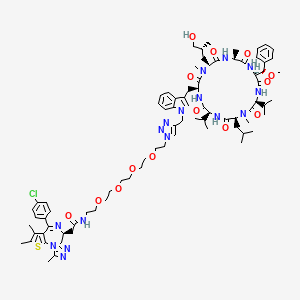


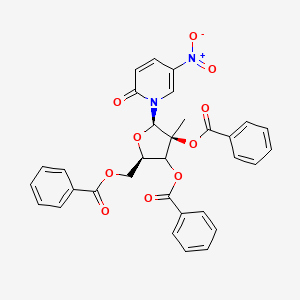

![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)




